molecular formula C7H6BrIN2 B2628021 5-Bromo-2-iodobenzenecarboximidamide CAS No. 1260812-88-1

5-Bromo-2-iodobenzenecarboximidamide

Cat. No. B2628021
M. Wt: 324.947
InChI Key: RCOXHZDCVALDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodobenzenecarboximidamide is a chemical compound that belongs to the class of carboxamides. It is widely used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

The exact mechanism of action of 5-Bromo-2-iodobenzenecarboximidamide is not yet fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and microorganisms by interfering with their DNA synthesis and replication. It may also induce apoptosis or programmed cell death in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-Bromo-2-iodobenzenecarboximidamide can cause changes in the biochemical and physiological functions of cells and organisms. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to their death. It may also affect the immune system and enhance the body's ability to fight infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Bromo-2-iodobenzenecarboximidamide in lab experiments is its potent antimicrobial and anticancer activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that it may be toxic to normal cells and can cause side effects in some cases.

Future Directions

There are several future directions for the research and development of 5-Bromo-2-iodobenzenecarboximidamide. One of them is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its use as an antimicrobial agent for the development of new antibiotics. Additionally, further studies are needed to understand its mechanism of action and potential side effects on normal cells and organisms.
Conclusion:
In conclusion, 5-Bromo-2-iodobenzenecarboximidamide is a promising chemical compound with potential applications in various fields of scientific research. Its unique properties and potent activity against cancer cells and microorganisms make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its many possible future directions.

Synthesis Methods

The synthesis of 5-Bromo-2-iodobenzenecarboximidamide involves the reaction of 5-bromo-2-iodobenzoic acid with ammonium carbonate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to obtain the desired product in high yield.

Scientific Research Applications

5-Bromo-2-iodobenzenecarboximidamide has been extensively used in scientific research for its potential applications in various fields. It has been found to exhibit excellent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent anticancer properties and has been used in cancer research to develop new chemotherapeutic agents.

properties

IUPAC Name

5-bromo-2-iodobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOXHZDCVALDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodobenzamidine

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